Product packaging for Villosolside(Cat. No.:)

Villosolside

Cat. No.: B11929318
M. Wt: 362.37 g/mol
InChI Key: DBLVGADGVDUSHJ-RLIMOHGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Villosolside is an iridoid compound identified in the medicinal herb Patrinia villosa (Bai Jiang Cao) . This plant has a long history of use in traditional medicine for its heat-clearing and detoxifying properties, particularly in treating intestinal disorders and carbuncles . Phytochemical studies classify this compound among the iridoids, a group of natural products found in Patrinia species that have been reported to possess antiviral, anti-inflammatory, and anti-tumor activities in preliminary research . As a naturally occurring phytochemical, this compound is of significant interest in natural product chemistry and pharmacological research for exploring the bioactive constituents of Herba Patriniae . Studies on related iridoids suggest potential for various biological activities, making this compound a valuable compound for investigating the mechanisms behind the traditional uses of its source plant. This product is provided as a high-purity chemical reference standard to support such in vitro research efforts. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O9 B11929318 Villosolside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O9

Molecular Weight

362.37 g/mol

IUPAC Name

(4R,4aR,6S,7S,7aS)-6-hydroxy-4,7-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,4a,5,6,7a-hexahydrocyclopenta[c]pyran-3-one

InChI

InChI=1S/C16H26O9/c1-6-7-3-10(18)16(2,8(7)5-23-14(6)22)25-15-13(21)12(20)11(19)9(4-17)24-15/h6-13,15,17-21H,3-5H2,1-2H3/t6-,7+,8-,9-,10+,11-,12+,13-,15+,16+/m1/s1

InChI Key

DBLVGADGVDUSHJ-RLIMOHGTSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@]([C@@H]2COC1=O)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1C2CC(C(C2COC1=O)(C)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Botanical Distribution and Phytochemical Profile of Villosolside Sources

Primary Botanical Sources: Patrinia Species

The principal botanical sources of Villosolside are various species within the Patrinia genus. Research has focused on several key species for the isolation and identification of this compound and its isomers.

Patrinia villosa (Thunb.) Juss., a perennial herb with characteristic white flowers, is a significant and well-documented source of this compound. Chemical investigations of this plant have repeatedly led to the isolation of this compound, and its molecular structure was notably corrected based on analyses of compounds extracted from this species. P. villosa is widely distributed in China and has a long history of use in traditional Chinese medicine for conditions considered to be related to inflammation. The leaves and flower buds are also consumed as a vegetable. Phytochemical studies reveal that besides iridoids like this compound, P. villosa is particularly rich in flavonoids compared to other species in the genus.

Beyond P. villosa, other species of the genus are known to contain related iridoid structures.

Patrinia scabra Bunge : This species is another important member of the genus, known for its content of iridoids and lignans. While direct isolation of this compound is not prominently cited, research on the roots of P. scabra has identified a related new iridoid named isovillosol. This highlights the structural diversity of iridoids within the genus and points to P. scabra as a source of this compound isomers.

Patrinia heterophylla Bunge : Known for its variable leaf morphology, P. heterophylla is also used in traditional medicine and is a source of numerous bioactive compounds, including iridoids, flavonoids, and phenylpropanoids. youtube.com While it is a recognized source of various iridoids, the presence of this compound specifically has not been extensively documented in available research.

Table 1: Primary Botanical Sources of this compound and Related Iridoids

Species Compound(s) Identified Common Name(s) Family
Patrinia villosa This compound White Patrinia Valerianaceae
Patrinia scabra Isovillosol (isomer of this compound) Scabious-leaved Patrinia Valerianaceae
Patrinia heterophylla Various iridoids (this compound not specified) N/A Valerianaceae

Co-occurrence of this compound with Other Phytochemical Classes in Patrinia Species

The phytochemical landscape of Patrinia species is diverse, with this compound existing alongside a variety of other compound classes. The genus is a known reservoir of triterpenoids, saponins, flavonoids, lignans, and organic acids, in addition to a wide array of iridoids. youtube.com

Flavonoids are a major class of compounds found in Patrinia species, often co-existing with iridoids like this compound. Patrinia villosa, in particular, is noted for having a higher concentration of flavonoids compared to species like Patrinia scabiosaefolia. Specific flavonoids isolated from P. villosa include patriniaflavanone A, luteolin (B72000) 7-O-glucuronide-6″-methyl ester, and apigenin-7-O-β-D-glucuronide methyl ester.

Various organic acids are also present in the chemical profile of Patrinia plants. hayefield.com Studies on P. villosa have led to the identification of compounds such as p-hydroxyphenylacetic acid methyl ester and trans-caffeic acid. Additionally, 3,4-dihydroxybenzoic acid has been isolated from Patrinia scabiosaefolia.

The Patrinia genus is exceptionally rich in iridoids, with over 115 different structures having been isolated and identified. hayefield.com These compounds share the core cyclopentano[c]pyran skeleton and exhibit a wide range of structural variations. This compound is frequently found with other notable iridoids, including:

Patrinoside : This iridoid has been isolated from Patrinia scabiosaefolia. youtube.com

Loganin : Loganin is an iridoid glycoside that has been identified in the Patrinia genus. hayefield.com

Morroniside : This compound has been found in both Patrinia villosa and Patrinia scabra. hayefield.com

The co-occurrence of these various iridoids underscores the complex phytochemical synergy within Patrinia species.

Table 2: Phytochemicals Co-occurring with this compound in Patrinia Species

Phytochemical Class Specific Compounds Botanical Source(s) (Patrinia Genus)
Flavonoids Patriniaflavanone A, Luteolin 7-O-glucuronide-6″-methyl ester, Apigenin-7-O-β-D-glucuronide methyl ester P. villosa
Organic Acids p-Hydroxyphenylacetic acid methyl ester, Trans-caffeic acid P. villosa
3,4-Dihydroxybenzoic acid P. scabiosaefolia
Other Iridoids Patrinoside P. scabiosaefolia
Loganin Patrinia species
Morroniside P. villosa, P. scabra
Isovillosol P. scabra

Geographic and Environmental Factors Influencing this compound Content

The concentration of secondary metabolites in plants, including iridoid glycosides like this compound, is not static. It is subject to influence by a range of genetic, geographic, and environmental factors. Research on Harpagophytum procumbens has indicated that the levels of its primary iridoid glycosides can vary significantly based on these variables. While specific research focusing exclusively on this compound is limited, the factors affecting the more abundant iridoids like harpagoside (B1684579) provide valuable insight into the potential influences on this compound content.

Geographic Variation: Studies have shown that the phytochemical profile of Harpagophytum procumbens can differ based on its geographic origin within Southern Africa. These variations are likely attributable to differences in soil composition, climate, and other localized environmental conditions. For instance, the content of the main bioactive compound, harpagoside, has been found to be significantly higher in H. procumbens compared to the related species H. zeyheri, and this distinction is crucial for the quality of commercial products. researchgate.net

Cultivation and Harvesting Practices: The transition from wild-harvesting to cultivation of Harpagophytum procumbens has introduced another layer of variability. In-vitro derived and greenhouse-grown tubers have been shown to produce significant amounts of iridoids. miloa.eu In some cases, cultivated plants have demonstrated different phytochemical profiles compared to their wild counterparts. researchgate.net The age of the plant at the time of harvest also plays a role, with different concentrations of secondary metabolites found in plants of varying maturity.

Post-Harvest Processing: The handling of the plant material after harvesting, particularly the drying process, has a critical impact on the final concentration of iridoid glycosides. Research on Harpagophytum procumbens roots has demonstrated that drying conditions, such as temperature and duration, can significantly alter the content of harpagoside. For example, sun-drying has been associated with a lower retention of harpagoside compared to tunnel-drying at controlled temperatures. It is plausible that this compound content is similarly affected by these post-harvest processing parameters.

The following table summarizes the key factors known to influence the iridoid glycoside content in Harpagophytum procumbens.

Influencing FactorObserved Effect on Iridoid Glycoside Content
Geographic Origin Variation in phytochemical profiles between different regions.
Species H. procumbens generally has higher harpagoside content than H. zeyheri. researchgate.net
Cultivation vs. Wild Cultivated plants can produce significant amounts of iridoids, sometimes with differing profiles from wild plants. miloa.euresearchgate.net
Drying Method Controlled temperature drying can lead to better retention of iridoids compared to sun-drying.

This table is interactive. You can sort the data by clicking on the column headers.

Isolation and Purification Methodologies for Villosolside

Traditional and Modern Extraction Techniques for Iridoid Glycosides

The initial step in isolating Villosolside and other iridoid glycosides is the extraction from dried and powdered plant material. The choice of solvent and method is critical and is based on the polar nature of these glycosides.

Traditional methods often involve solid-liquid extraction with polar solvents. Maceration and reflux extraction are common approaches. Because iridoid glycosides are typically polar, solvents like methanol, ethanol, or aqueous mixtures of these alcohols are highly effective. researchgate.net For instance, refluxing with 75% or 95% ethanol has been successfully used to extract iridoid glycosides from plant materials like Fructus Corni and Osmanthus fragrans seeds. nih.govtandfonline.com These methods are straightforward but can be time-consuming and may require large volumes of solvent.

Modern extraction techniques offer improvements in efficiency, extraction time, and solvent consumption. These methods often use energy sources to enhance the extraction process.

Pressurized Hot Water Extraction (PHWE): This technique uses water at elevated temperatures and pressures to extract compounds. It has been shown to be highly efficient for extracting iridoid glycosides like catalpol and aucubin. nih.gov

Ultrasonic-Microwave Synergistic Extraction (UMSE): This advanced method combines the mechanical effects of ultrasound with the heating effects of microwaves to accelerate the extraction process. nih.gov It has been optimized for extracting total iridoid glycosides from Patrinia scabra, demonstrating significantly improved efficiency over traditional methods. nih.gov

The selection of an extraction method depends on factors such as the stability of the target compound, the cost of the solvent, and the desired yield and purity of the crude extract.

Extraction Technique Principle Typical Solvents Advantages Disadvantages
Reflux Extraction Boiling a solvent with the plant material to extract compounds.Ethanol, Methanol, Water-alcohol mixtures nih.govtandfonline.comSimple setup, effective for many compounds.Time-consuming, uses large solvent volumes, potential for thermal degradation.
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Ethanol, Methanol researchgate.netslideshare.netSuitable for thermolabile compounds, simple. slideshare.netSlow, may result in incomplete extraction.
Pressurized Hot Water Extraction (PHWE) Using water at high temperature and pressure as the solvent. nih.govWaterEnvironmentally friendly ("green"), efficient. nih.govRequires specialized equipment.
Ultrasonic-Microwave Synergistic Extraction (UMSE) Combines ultrasonic waves and microwave radiation to enhance extraction efficiency. nih.govEthanol-water mixturesVery fast, reduced solvent consumption, high yield. nih.govslideshare.netRequires specialized equipment. slideshare.net

Chromatographic Separation Strategies

Following extraction, the crude extract, containing this compound along with numerous other compounds, must undergo purification. Chromatography is the cornerstone of this process, separating molecules based on their differential interactions with a stationary phase and a mobile phase. column-chromatography.com

Column chromatography is a fundamental and widely used technique for the initial fractionation and purification of iridoid glycosides from crude extracts. column-chromatography.comcolumn-chromatography.com This method involves packing a solid adsorbent (the stationary phase) into a column and passing the crude extract and a liquid solvent (the mobile phase) through it. orgchemboulder.com Compounds separate based on their affinity for the stationary phase; less polar compounds typically elute first, while more polar compounds are retained longer. researchgate.net

Common stationary phases for iridoid glycoside purification include:

Silica Gel: A highly polar adsorbent, silica gel is effective for separating compounds of varying polarities. column-chromatography.com A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often used to sequentially elute the separated compounds. orgchemboulder.comrochester.edu

Macroporous Resins: These are non-polar or weakly polar adsorbents used for enriching and pre-purifying the target compounds from the crude extract. tandfonline.com The extract is loaded onto the column, and a polar solvent like water is used to wash away highly polar impurities (e.g., sugars, salts). The desired iridoid glycosides are then eluted with a less polar solvent, such as aqueous ethanol. nih.govnih.gov For example, a D101 macroporous resin has been used to enrich three iridoid glycosides, achieving a total content of 51.1% in the enriched fraction before further purification. tandfonline.com

Reversed-Phase C18 Silica Gel: In this case, the silica is chemically modified to be non-polar. It is used with polar mobile phases (like methanol-water mixtures) to separate polar compounds. tandfonline.com

HPLC and UHPLC are advanced forms of column chromatography that use high pressure to pass the mobile phase through a column packed with very small particles, leading to high resolution and rapid separations. researchgate.net These techniques are invaluable for both the analysis and preparative purification of this compound.

Reversed-phase HPLC, typically using a C18 column, is the most common mode for separating iridoid glycosides. tandfonline.comresearchgate.net A gradient elution with a mobile phase consisting of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile or methanol is employed. researchgate.net

UHPLC operates on the same principles as HPLC but utilizes columns with even smaller particle sizes (sub-2 µm) and significantly higher pressures. researchgate.nethplc.eu This results in several key advantages:

Increased Resolution: Finer separation of closely related compounds.

Higher Speed: Analysis times can be reduced from minutes to seconds. hplc.eu

Improved Sensitivity: Sharper peaks lead to better detection limits.

While both techniques are powerful, transferring a method from HPLC to UHPLC requires adjustments to parameters like flow rate and injection volume to achieve equivalent performance. nih.gov The choice between HPLC and UHPLC often depends on the need for throughput and resolution. youtube.com

Parameter Typical HPLC Conditions for Iridoid Glycosides Typical UHPLC Conditions
Column C18, 150-250 mm length, 4.6 mm ID, 5 µm particle sizeC18, 50-150 mm length, 2.1 mm ID, <2 µm particle size hplc.eu
Mobile Phase Water/Methanol or Water/Acetonitrile gradient tandfonline.comresearchgate.netWater/Methanol or Water/Acetonitrile gradient
Flow Rate ~1.0 mL/min~0.4-0.6 mL/min hplc.eu
Pressure 1000-3000 psi6000-15000 psi
Analysis Time 15-40 minutes1-10 minutes hplc.eu

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid stationary phase, thereby avoiding the irreversible adsorption of sample components. nih.gov This technique is particularly effective for the preparative isolation of natural products. High-Speed Counter-Current Chromatography (HSCCC) is an advanced version of this method.

In HSCCC, a two-phase solvent system is used. One phase acts as the stationary phase while the other acts as the mobile phase. The separation is based on the differential partitioning of the solutes between these two immiscible liquid phases. nih.gov HSCCC has been successfully applied to the one-step separation and purification of multiple iridoid glycosides from a crude extract of Fructus Corni. nih.govnih.gov In one study, a solvent system of dichloromethane–methanol–n-butanol–water–acetic acid was used to isolate loganin, sweroside, and morroniside with purities over 92% in a single run of less than 3 hours. nih.govresearchgate.net

Compound Amount from 100 mg Crude Extract Purity (%) Recovery (%)
Loganin 12.6 mg98.6%90.4%
Sweroside 5.9 mg97.3%91.8%
Morroniside 28.5 mg99.1%89.1%
Data from a two-step purification involving macroporous resin and CCC. tandfonline.com

Advanced Purification and Enrichment Procedures

Achieving the high purity required for structural elucidation or pharmacological studies often necessitates advanced or combined purification strategies.

Enrichment is a crucial preliminary step that concentrates the target compounds and removes bulk impurities. As mentioned, column chromatography over macroporous resins is a highly effective enrichment strategy for iridoid glycosides. nih.govtandfonline.com This step reduces the complexity of the mixture, making subsequent high-resolution chromatographic steps more efficient.

Advanced purification often involves preparative HPLC or HSCCC, which offer high resolving power for isolating the target compound from closely related structures. nih.gov For compounds that can crystallize, recrystallization can be an excellent final step. nih.gov This involves dissolving the semi-purified compound in a suitable solvent and allowing it to slowly form crystals, a process that excludes impurities and can yield a product of very high purity.

A typical comprehensive purification strategy might involve:

Modern extraction (e.g., UMSE) to obtain a crude extract.

Enrichment on a macroporous resin column to remove primary metabolites.

Fractionation using silica gel column chromatography.

Final purification of the target-containing fractions by preparative HPLC or HSCCC to yield pure this compound.

Mechanistic Basis of Villosolside S Biological Activities

Molecular and Cellular Mechanisms of Anti-inflammatory Effects

Villosolside demonstrates anti-inflammatory potential through its ability to interfere with critical signaling cascades that drive inflammatory responses.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, PI3K/Akt)

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, cytokines, and chemokines. Research indicates that compounds modulating this pathway can exert anti-inflammatory effects. While specific studies directly detailing this compound's interaction with NF-κB are limited in the provided search results, related compounds and general mechanisms suggest potential pathways. The PI3K/Akt signaling pathway is also intricately linked to inflammation, often acting as a negative regulator of Toll-like receptor (TLR) and NF-κB signaling in immune cells like macrophages mdpi.com. Activation of the PI3K/Akt pathway can lead to the inhibition of pro-inflammatory factors and promote anti-inflammatory phenotypes scientificarchives.com. Given that phenolic compounds, which share structural similarities with some natural products, can modulate these pathways frontiersin.org, it is plausible that this compound might influence these critical signaling cascades to exert its anti-inflammatory effects. Inhibition of NF-κB signaling has been shown to reduce the production of pro-inflammatory cytokines and chemokines jmchemsci.comoncotarget.com.

Regulation of Cytokine and Chemokine Expression

Cytokines and chemokines are signaling molecules that orchestrate the inflammatory response, including the recruitment of immune cells to sites of inflammation oncotarget.com. Modulation of their expression is a key mechanism for controlling inflammation. Studies on related compounds suggest that agents impacting inflammatory signaling pathways can alter the production of these mediators jmchemsci.comoncotarget.com. For instance, inhibition of the NF-κB pathway can lead to reduced expression of pro-inflammatory cytokines and chemokines jmchemsci.comoncotarget.com. While direct evidence for this compound's specific impact on cytokine and chemokine expression is not explicitly detailed in the provided search results, its potential to modulate NF-κB and PI3K/Akt pathways implies an indirect effect on the downstream expression of these inflammatory mediators. Phenolic compounds, in general, are known to possess anti-inflammatory properties, partly by modulating cytokine and chemokine production researchgate.netmdpi.com.

Molecular and Cellular Mechanisms of Anti-tumor Effects

This compound's anti-tumor activity is attributed to its capacity to influence cancer cell survival, induce programmed cell death, affect tumor suppressor proteins, and inhibit cancer cell motility.

Impact on Cell Viability and Apoptosis Induction

This compound has demonstrated an ability to reduce cancer cell viability nih.gov. This reduction in viability is often linked to the induction of apoptosis, a form of programmed cell death crucial for eliminating abnormal cells. Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways nih.govwikipedia.orgpromega.deteachmeanatomy.infopatnawomenscollege.in. The intrinsic pathway is activated by intracellular stress signals, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases nih.govwikipedia.orgpromega.deteachmeanatomy.infopatnawomenscollege.in. The extrinsic pathway is initiated by extracellular ligands binding to cell-surface death receptors nih.govwikipedia.orgpromega.deteachmeanatomy.infopatnawomenscollege.in. While specific details on how this compound induces apoptosis are not provided, compounds that reduce cell viability often do so by activating these apoptotic cascades or inducing non-apoptotic cell death pathways nih.gov.

Influence on Tumor Suppressor Proteins (e.g., p53, PTEN)

Tumor suppressor proteins like p53 and PTEN play critical roles in maintaining genomic stability and preventing cancer development. p53 acts as a guardian of the genome, inducing cell cycle arrest, DNA repair, senescence, or apoptosis in response to cellular stress wikipedia.orgmdpi.comunits.itmdpi.comnih.govresearchgate.net. PTEN is a phosphatase that antagonizes the PI3K/Akt signaling pathway, thereby inhibiting cell proliferation, survival, and growth soton.ac.ukresearchgate.netmdpi.comnih.govfrontiersin.org. Loss or inactivation of these proteins is common in many cancers, contributing to tumor progression. While direct interactions of this compound with p53 or PTEN are not detailed in the provided search results, its anti-tumor effects could potentially involve the modulation of these crucial tumor suppressors. For example, some compounds can stabilize p53, leading to apoptosis researchgate.net, or influence the PI3K/Akt pathway regulated by PTEN soton.ac.ukresearchgate.netmdpi.comfrontiersin.org.

Effects on Cancer Cell Migration and Invasion

Cancer cell migration and invasion are key processes in metastasis, enabling cancer cells to spread to distant sites. Several molecular pathways are involved in regulating these processes, including the PI3K/Akt signaling pathway and Rho GTPases researchgate.netfrontiersin.orgmdpi.comfrontiersin.orgembopress.org. Inhibition of these pathways can suppress cancer cell migration and invasion researchgate.netmdpi.comfrontiersin.org. For instance, PI3K/Akt pathway inhibition has been shown to reduce cancer cell migration mdpi.com. Similarly, interference with Rho GTPases like Rac1 can restrict cell migration frontiersin.org. While specific mechanisms for this compound are not detailed, its potential to modulate pathways like PI3K/Akt suggests it could also inhibit cancer cell migration and invasion.

Structure Activity Relationship Sar and Computational Studies of Villosolside and Analogues

Foundations of Structure-Activity Relationship in Iridoids

Iridoids are a large class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. wikipedia.org The biological activities of these compounds are intrinsically linked to their structural features. SAR studies for iridoids form the bedrock for understanding how modifications to this core structure influence their pharmacological effects, which include anti-inflammatory, hepatoprotective, and anticancer activities. tmu.edu.twnih.govnih.gov

Key structural elements that are consistently evaluated in the SAR of iridoids include:

The Iridoid Skeleton: The integrity and conformation of the cis-fused cyclopentane-pyran rings are fundamental to their biological profile.

Substitution Patterns: The presence, position, and stereochemistry of hydroxyl, acetyl, and other functional groups on the iridoid core can dramatically alter activity.

The Glycosidic Moiety: For iridoid glycosides, the nature and attachment point of the sugar (commonly glucose) are critical. The sugar unit often influences pharmacokinetic properties like solubility and bioavailability. nih.gov

Aglycone Variations: Modifications at C-4, such as the presence of a carboxylic acid group or esterification, have been shown to be significant determinants of activity.

Identification of Pharmacophoric Features for Biological Action

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. dergipark.org.trmdpi.com For Villosolside and related iridoids, identifying these pharmacophoric features is crucial for designing new molecules with desired biological effects.

Based on the general structure of iridoid glycosides and their known biological activities, a hypothetical pharmacophore model for this compound would include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms within the pyran ring, the glycosidic linkage, and the hydroxyl groups on both the aglycone and the sugar moiety.

Hydrogen Bond Donors (HBD): The hydroxyl groups (-OH) present on the molecule are key hydrogen bond donors.

Hydrophobic Regions: The cyclopentane (B165970) ring of the iridoid core provides a nonpolar region that can engage in hydrophobic interactions with a target protein.

Spatial Arrangement: The specific 3D arrangement of these features is critical. The cis-fusion of the rings in the iridoid skeleton creates a defined and relatively rigid conformation that correctly positions the interacting groups.

Pharmacophore models can be generated using computational software by aligning a set of active molecules and identifying the common features responsible for their activity. frontiersin.orgnih.gov Such models serve as a 3D query for screening large virtual databases to find new, structurally diverse compounds that fit the model and are therefore likely to be active. frontiersin.orgresearchgate.net

Table 1: Postulated Pharmacophoric Features of this compound This table is generated based on the general principles of pharmacophore modeling applied to the known structure of this compound.

Feature Type Location on this compound Structure Potential Interaction
Hydrogen Bond Donor Hydroxyl groups on the iridoid core and glucose unit Formation of hydrogen bonds with amino acid residues in a target's active site.
Hydrogen Bond Acceptor Oxygen atoms in the pyran ring, ester, and glycosidic linkage Acceptance of hydrogen bonds from donor groups on a biological target.
Hydrophobic Center Cyclopentane ring of the iridoid skeleton van der Waals or hydrophobic interactions with nonpolar pockets of a target protein.
Glycosidic Linkage Connection between the iridoid aglycone and the glucose Influences solubility, cell permeability, and orientation within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Iridoid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For iridoid derivatives, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The development of a QSAR model for iridoids like this compound involves several key steps:

Data Set Collection: A series of iridoid analogues with experimentally determined biological activities (e.g., IC50 values for anti-inflammatory activity) is compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors that encode physicochemical properties.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training).

A hypothetical QSAR equation might look like: Biological Activity = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) + ...

Where 'c' represents coefficients and Descriptors A and B could be properties like hydrophobicity (LogP) or specific electronic features. Such models can highlight which properties are most important for activity. For example, a QSAR study might reveal that increasing the polarity in a certain region of the iridoid structure decreases its cytotoxic activity, guiding future designs.

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in understanding the molecular basis of action. The process involves placing the ligand in the binding site of the target protein and calculating a "docking score," which estimates the binding affinity.

For this compound, a typical molecular docking workflow would be:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank or via homology modeling) and this compound.

Docking Simulation: Using software to explore various binding poses of this compound within the active site of the target.

Scoring and Analysis: The poses are ranked based on a scoring function. The best-ranked pose provides insights into key interactions, such as specific hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex. nih.gov This technique can assess the stability of the binding pose predicted by docking and calculate binding free energies, offering a more accurate prediction of affinity. These simulations can confirm whether the key interactions observed in the static docking pose are maintained in a more dynamic, solvated environment.

Table 2: Representative Molecular Docking Results for a Hypothetical this compound-Target Complex This table illustrates the type of data generated from a molecular docking and MD simulation study.

Ligand Target Protein Docking Score (kcal/mol) Key Interacting Residues Predicted Stability (from MD)
This compound Cyclooxygenase-2 (COX-2) -8.5 Arg120, Tyr355, Ser530 Stable hydrogen bond network observed over 100 ns simulation.
Analogue 1 Cyclooxygenase-2 (COX-2) -9.2 Arg120, Tyr355, Val523 Enhanced hydrophobic contact compared to this compound.
Analogue 2 Cyclooxygenase-2 (COX-2) -7.1 Tyr355, Ser530 Loss of a key hydrogen bond, leading to instability in MD simulation.

Rational Design and Synthesis of this compound Analogues with Enhanced Bioactivity

The insights gained from SAR, pharmacophore modeling, QSAR, and molecular docking culminate in the rational design of novel this compound analogues. nih.govnih.gov This approach moves beyond random modifications, allowing chemists to make targeted structural changes aimed at improving a desired property, such as potency, selectivity, or metabolic stability.

The design process might involve:

Scaffold Hopping: Replacing the iridoid core with a different chemical scaffold that maintains the crucial pharmacophoric features.

Functional Group Modification: Adding, removing, or modifying functional groups to enhance interactions with the target, as suggested by docking studies. For example, if docking reveals an unoccupied hydrophobic pocket, adding a small alkyl group to the corresponding position on this compound could increase binding affinity.

Bioisosteric Replacement: Swapping a functional group with another that has similar physical or chemical properties to improve pharmacokinetics without losing affinity.

Once designed, these analogues are chemically synthesized. nih.gov The synthesis of complex natural product analogues like those of this compound often requires multi-step synthetic routes. After synthesis, the new compounds are subjected to biological testing. The results of these tests provide feedback that refines the SAR and computational models, leading to a new cycle of design, synthesis, and evaluation in the quest for improved therapeutic agents.

Comparative Research and Interdisciplinary Perspectives on Villosolside

Comparative Phytochemical Analysis of Villosolside Across Botanical Varieties

The presence and concentration of this compound can vary significantly across different plant species and even within different varieties or chemotypes of the same species. Phytochemical analyses aim to map this distribution, providing insights into the biosynthetic pathways and ecological roles of iridoid glycosides. Studies comparing this compound content in various botanical sources are crucial for identifying plants with high yields, which is essential for both traditional use and potential commercial extraction. For instance, research may identify specific species or subspecies that accumulate higher levels of this compound compared to others, potentially correlating with geographical location, environmental factors, or genetic makeup. Such comparative data helps in selecting optimal plant materials for further investigation or application.

Impact of Processing Methods on this compound Content and Bioactivity Profile

The methods used for extracting and processing plant materials can significantly influence the content and bioactivity of this compound. Thermal hydrolysis, for instance, is a process that can potentially alter the chemical structure of glycosides, leading to either degradation or transformation into other active compounds. Research in this area focuses on optimizing extraction techniques to maximize this compound yield while preserving its integrity and bioactivity. Studies might investigate how different temperatures, pH levels, or solvent systems affect the stability and recovery of this compound. Understanding these impacts is critical for standardizing herbal preparations and ensuring consistent therapeutic efficacy. For example, harsh thermal conditions could lead to the hydrolysis of the glycosidic bond, potentially altering the compound's biological activity profile.

Role of this compound in Traditional Herbal Formulations and Modern Drug Discovery

Emerging Research Avenues and Methodological Advances for Villosolside

Metabolomics and Proteomics Approaches for Comprehensive Biological System Analysis

Metabolomics and proteomics, the large-scale studies of metabolites and proteins, respectively, offer a powerful lens for a comprehensive analysis of the biological systems affected by Villosolside. These "omics" technologies provide a dynamic snapshot of cellular processes, moving research beyond a one-molecule, one-target approach to a systems-level understanding. rsc.orgresearchgate.netresearchgate.net In the context of natural products like this compound, which often originate from traditional medicines, these methods are particularly valuable for elucidating complex mechanisms of action. rsc.orgnih.gov

Metabolomics can identify and quantify the complete set of small-molecule metabolites in a biological system, revealing how this compound administration perturbs metabolic pathways. rsc.orgnih.gov This can help pinpoint biomarkers of effect and understand the downstream consequences of its primary interactions. rsc.org Proteomics complements this by identifying and quantifying the abundance of proteins, uncovering the cellular machinery—such as enzymes and signaling proteins—that this compound directly or indirectly modulates. researchgate.netresearchgate.net The integration of metabolomic and proteomic data has been shown to provide novel insights into the therapeutic effects and mechanisms of herbal preparations, a principle directly applicable to this compound research. rsc.org By comparing the proteomic and metabolic profiles of cells or tissues before and after treatment, researchers can construct a detailed map of this compound's influence, identifying key regulated proteins and metabolic shifts. researchgate.netnih.gov

Table 1: Application of Omics Technologies in this compound Research

Technology Application for this compound Research Expected Outcome Supporting Principle
Metabolomics Analysis of biofluids (plasma, urine) or tissue extracts after this compound administration. Identification of perturbed metabolic pathways (e.g., lipid metabolism, amino acid metabolism) and discovery of potential biomarkers. Provides a functional readout of the physiological state and response to a stimulus. rsc.orgnih.gov
Proteomics Comparison of protein expression profiles in cells/tissues treated with this compound versus controls. Identification of protein targets, signaling pathways, and cellular processes modulated by this compound (e.g., inflammation, apoptosis). Reveals changes in protein levels that may not be predicted by transcriptomics alone and are closer to cellular function. researchgate.netmdpi.com

| Integrated Omics | Combining metabolomic and proteomic datasets. | A comprehensive understanding of the mechanism of action, linking protein expression changes to functional metabolic outputs. | Integrative pathway analysis of both proteins and metabolites helps to better interpret the underlying biological phenomena. rsc.org |

Advanced Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and characterization of this compound and its metabolites, especially at low concentrations, are critical for pharmacokinetic and mechanistic studies. Advanced analytical techniques, particularly Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), have become indispensable tools for this purpose. nih.govcurresweb.com This method offers high resolution, sensitivity, and mass accuracy, making it ideal for the complex matrices typical of biological and botanical samples. researchgate.net

UPLC provides rapid and superior separation of compounds, which is crucial when dealing with structurally similar isomers that may exhibit different biological activities. curresweb.com The Q-TOF-MS component allows for the precise determination of the mass-to-charge ratio (m/z) of parent ions and their fragments. researchgate.net By analyzing the fragmentation patterns (MS/MS spectra), researchers can elucidate the structure of unknown compounds and confidently differentiate between isomers, a task that is challenging for lower-resolution instruments. researchgate.netresearchgate.net This capability is essential for identifying this compound and its various metabolic forms in complex phytochemical extracts or biological samples, ensuring accurate quantification and structural confirmation even at trace levels. nih.govnih.gov

Table 2: Features of UPLC-Q-TOF-MS for this compound Analysis

Feature Advantage for this compound Research
High Sensitivity Enables detection and quantification of this compound and its metabolites at very low concentrations (trace analysis) in biological samples.
High Resolution & Mass Accuracy Allows for the generation of accurate molecular formulas from precise mass measurements, increasing confidence in compound identification. researchgate.net
Rapid Separation (UPLC) Provides high-throughput analysis with excellent separation of complex mixtures, reducing analysis time.

| MS/MS Fragmentation | Provides detailed structural information, which is critical for the definitive identification and differentiation of isomers. curresweb.comresearchgate.net |

Biotechnological and Synthetic Biology Strategies for Sustainable Production

This compound, as an iridoid glycoside, is a natural product derived from plants. wikipedia.orgnih.gov The reliance on plant sources for such compounds can be problematic due to factors like slow growth, low yield, and over-harvesting of endangered species. tandfonline.com Biotechnological and synthetic biology approaches offer a promising and sustainable alternative for the production of this compound and other high-value plant metabolites. visolisbio.comnih.gov

The core strategy involves engineering common microorganisms, such as baker's yeast (Saccharomyces cerevisiae) or the bacterium Escherichia coli, to function as "cell factories." genomecanada.cabiopharminternational.com This process begins with identifying the plant genes that encode the enzymes responsible for the entire biosynthetic pathway of this compound. tandfonline.comgenomecanada.ca These genes are then introduced and assembled into the microbial host. genomecanada.ca Through metabolic engineering and optimization of fermentation conditions, these engineered microbes can be cultivated on a large scale to produce the target compound in a controlled, cost-effective, and environmentally friendly manner. visolisbio.comyoutube.com This approach not only secures a stable supply chain but also opens the door to producing novel derivatives of this compound with potentially enhanced properties. nih.gov

Table 3: Steps for Biotechnological Production of this compound

Step Description Rationale
1. Pathway Discovery Identifying and characterizing the complete set of genes and enzymes involved in this compound biosynthesis in the source plant. Provides the genetic "parts list" needed for reconstruction in a microbial host. genomecanada.ca
2. Host Engineering Introducing the biosynthetic genes into a suitable microbial host like S. cerevisiae or E. coli. Leverages the rapid growth and established genetic tools of industrial microorganisms. biopharminternational.comyoutube.com
3. Metabolic Optimization Engineering the host's native metabolism to increase the flux towards this compound production and minimize competing pathways. Maximizes the yield and efficiency of the production process.

| 4. Process Scaling | Optimizing fermentation conditions (e.g., temperature, pH, nutrient feed) and developing downstream purification processes. | Enables cost-effective, large-scale production to meet potential commercial demand. visolisbio.com |

Systems Biology and Network Pharmacology to Unravel Complex Interactions

Natural products like this compound often exert their effects not by acting on a single target, but by modulating a complex network of proteins and pathways. nih.gov Systems biology and network pharmacology are emerging disciplines that embrace this complexity, shifting the paradigm from "one drug, one target" to a more holistic "multi-component, multi-target" network model. nih.govnih.gov

Network pharmacology integrates bioinformatics, computational biology, and pharmacology to construct and analyze interaction networks between drugs, biological targets, and diseases. nih.govnih.gov For this compound, this approach would involve:

Identifying potential protein targets of this compound using computational databases and prediction tools.

Constructing a "compound-target-disease" network to visualize the relationships between this compound, its targets, and relevant pathological conditions.

Analyzing the network's topology to identify key proteins (hubs) and pathways that are most significantly impacted by the compound. dovepress.comresearchgate.net

This methodology provides a powerful framework for generating hypotheses about this compound's mechanism of action, predicting its therapeutic effects, and understanding how it orchestrates a response across multiple biological processes. nih.govresearchgate.net By mapping the intricate web of interactions, systems biology and network pharmacology can provide crucial insights that might be missed by traditional reductionist approaches. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research, including the study of this compound. acs.orgfnasjournals.com These computational tools can analyze vast and complex datasets with a speed and accuracy that surpasses traditional methods, accelerating the entire discovery and development pipeline. nih.gov

In this compound research, AI and ML can be applied in several key areas:

Bioactivity Prediction: ML models, such as those used in Quantitative Structure-Activity Relationship (QSAR) studies, can be trained on existing data to predict the biological activities of this compound and its derivatives against various targets. vanderbilt.edunih.govresearchgate.net

Target Identification: AI can screen large biological databases to predict the most likely protein targets for this compound, guiding experimental validation. acs.orgcas.org

Analysis of 'Omics' Data: ML algorithms are adept at identifying subtle patterns and potential biomarkers within the large datasets generated by metabolomics and proteomics experiments. nih.gov

Virtual Screening and Drug Design: AI can be used to virtually screen massive libraries of compounds to find molecules with similar properties to this compound or to design novel, inspired molecules with optimized characteristics. cas.orgnih.gov

While the potential is immense, a significant challenge is the need for large, high-quality, and standardized datasets for training robust and reliable AI models. nih.gov As these resources grow, the synergy between AI and laboratory research will undoubtedly lead to profound new discoveries in the therapeutic potential of compounds like this compound. fnasjournals.comxenoss.io

Table 4: AI and Machine Learning Applications in the this compound Research Pipeline

Research Stage AI/ML Application Potential Impact
Early Discovery Predict potential protein targets and biological activities of this compound. acs.orgmdpi.com Focuses experimental resources on the most promising avenues.
Mechanism of Action Analyze complex 'omics' data to identify key pathways and biomarkers. nih.gov Provides deeper insights into how this compound functions in a biological system.
Lead Optimization Design novel analogues of this compound with improved potency or properties. cas.org Accelerates the development of more effective therapeutic candidates.

| Preclinical Research | Predict potential toxicity and pharmacokinetic properties. xenoss.io | Reduces late-stage failures and improves the efficiency of drug development. |

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for confirming the molecular structure of Villosolside in novel plant extracts?

  • Methodological Answer : The structural elucidation of this compound (C₁₆H₂₆O₉) requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify functional groups and carbon skeleton.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (362.37 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : To detect hydroxyl (-OH) and carbonyl (C=O) groups.
  • X-ray Crystallography (if crystalline): For absolute configuration determination.
  • Experimental protocols: Follow reproducibility guidelines, including solvent purity controls and calibration against reference compounds .

Q. How can researchers optimize the extraction efficiency of this compound from plant matrices?

  • Methodological Answer : Use a factorial design to test variables:

  • Solvent polarity (e.g., ethanol-water gradients).
  • Temperature (e.g., 40–80°C to avoid thermal degradation).
  • Extraction time (e.g., 1–6 hours).
    Quantify yields via HPLC-UV and validate with triplicate runs. Report percentage yields relative to dry plant mass .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays:

  • Antioxidant Activity : DPPH or ABTS radical scavenging assays.
  • Anti-inflammatory : COX-2 inhibition or TNF-α suppression in cell lines.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Include positive controls (e.g., ascorbic acid for antioxidants) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictions in this compound’s reported biological activities across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:

  • Standardized Units : Normalize dose metrics (e.g., µM vs. µg/mL).
  • Assay Conditions : Control for variables like cell passage number, serum concentration, and incubation time.
  • Statistical Reconciliation : Apply mixed-effects models to account for inter-study variability. Publish raw datasets to enable replication .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

  • Methodological Answer : Address low bioavailability via:

  • Formulation : Nano-encapsulation (e.g., liposomes) to enhance solubility.
  • Prodrug Synthesis : Modify hydroxyl groups to ester prodrugs for better absorption.
  • Pharmacokinetic Parameters : Measure Cₘₐₓ, Tₘₐₓ, and AUC in rodent models using LC-MS/MS. Validate with dose-response curves .

Q. How can researchers design a robust study to analyze this compound’s interaction with serum albumin?

  • Methodological Answer : Use multi-technique approaches:

  • Fluorescence Quenching : Measure binding constants (Kₐ) at physiological pH.
  • Circular Dichroism (CD) : Monitor conformational changes in albumin.
  • Molecular Docking : Predict binding sites using this compound’s 3D structure (PubChem CID: 99933-30-9).
    Report thermodynamic parameters (ΔG, ΔH, ΔS) and statistical significance (p < 0.05) .

Q. What advanced degradation kinetics models apply to this compound’s stability under varying pH conditions?

  • Methodological Answer : Apply first-order or Arrhenius kinetics:

  • Forced Degradation : Expose this compound to pH 1–13 and monitor via UPLC-PDA.
  • Degradation Products : Identify using HRMS and NMR.
  • Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) and activation energy (Eₐ). Validate with accelerated stability studies .

Data Analysis & Reproducibility

Q. What statistical methods are critical for validating this compound’s dose-dependent effects in preclinical trials?

  • Methodological Answer : Use non-linear regression for dose-response curves and ANOVA for multi-group comparisons. Apply post-hoc tests (e.g., Tukey’s HSD) to adjust for multiple comparisons. Report effect sizes (Cohen’s d) and power analysis (α = 0.05, β = 0.2) .

Q. How should researchers address batch-to-batch variability in this compound isolation?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Quality Attributes (CQAs) : Purity (>95%), residual solvents.
  • Process Controls : In-process HPLC checks during extraction.
  • Multivariate Analysis : PCA or PLS to correlate process parameters with CQAs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.